Tasipimidine

α2-adrenoceptor subtype selectivity pEC50

Choose Tasipimidine for its unmatched >100-fold selectivity for α2A-adrenoceptors over α2B and α2C subtypes, ensuring minimal cardiovascular off-target effects compared to less selective analogs like clonidine. Its oral bioavailability and rapid absorption (Tmax 0.5–1.5h in dogs) make it the first approved oral α2-agonist for situational anxiety in dogs (Tessie®) and a lead candidate for human insomnia. This clean pharmacology and central α2A-engagement also position it as a superior research tool for studying arousal, sedation, and sexual behavior.

Molecular Formula C13H16N2O2
Molecular Weight 232.28 g/mol
CAS No. 1465908-70-6
Cat. No. B611168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTasipimidine
CAS1465908-70-6
SynonymsTasipimidine
Molecular FormulaC13H16N2O2
Molecular Weight232.28 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1CCOC2C3=NCCN3
InChIInChI=1S/C13H16N2O2/c1-16-11-4-2-3-10-9(11)5-8-17-12(10)13-14-6-7-15-13/h2-4,12H,5-8H2,1H3,(H,14,15)
InChIKeyGHIKYGQWBRHEGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Tasipimidine (CAS 1465908-70-6): A Selective α2A-Adrenoceptor Agonist for Veterinary Anxiety and Human Insomnia Research


Tasipimidine is an orally active, highly selective α2A-adrenoceptor agonist [1]. Developed primarily as a veterinary medicinal product for situational anxiety and fear in dogs, it is also under investigation for human insomnia [2]. The compound acts centrally to reduce noradrenergic neurotransmission, producing anxiolytic and sedative effects [1].

Why Generic α2-Agonist Substitution Fails: The Critical Role of Subtype Selectivity and Oral Activity in Tasipimidine


α2-adrenoceptor agonists are not functionally interchangeable due to significant differences in subtype selectivity, oral bioavailability, central nervous system penetration, and off-target profiles [1]. Tasipimidine's >100-fold selectivity for the α2A subtype over α2B and α2C [2] contrasts sharply with agents like clonidine (lower selectivity) or fadolmidine (pan-α2 agonist), leading to distinct pharmacodynamic and therapeutic outcomes. Its moderate oral bioavailability and rapid absorption in dogs [3] further differentiate it from primarily parenteral agents like dexmedetomidine. Substituting Tasipimidine with a less selective or non-orally active analog would alter both efficacy and safety margins in targeted applications [1].

Quantitative Differentiation Guide: Tasipimidine vs. Key α2-Agonist Comparators


α2A-Adrenoceptor Selectivity: Tasipimidine vs. Dexmedetomidine, Clonidine, and Fadolmidine

Tasipimidine demonstrates full agonism on human α2A-adrenoceptors with a pEC50 of 7.57, while its activity on α2B and α2C is significantly weaker (pEC50 6.00 and 6.29, respectively), yielding >100-fold selectivity [1]. In contrast, dexmedetomidine is also highly selective for α2A but shows a broader pEC50 range (7.6–9.5) and variable selectivity depending on the assay [2]. Clonidine exhibits substantially lower potency (α2A EC50 26.92 nM; pEC50 ~5.9) and selectivity (α2A:α2C ~34-fold) [3]. Fadolmidine is a potent but non-selective full agonist at all three α2 subtypes (α2A EC50 0.4 nM, α2B 4.9 nM, α2C 0.5 nM) [4].

α2-adrenoceptor subtype selectivity pEC50

α1-Adrenoceptor Activity: Tasipimidine's Clean Profile vs. Clonidine and Fadolmidine

Tasipimidine exhibits low binding affinity for human α1-adrenoceptors and demonstrates no functional effects in LNCaP cells expressing endogenous human α1A-adrenoceptors [1]. In contrast, clonidine acts as a partial agonist at α1-ARs and can antagonize α1-mediated vasoconstriction at therapeutic concentrations . Fadolmidine is a full agonist at human α1A (EC50 22 nM) and α1B (EC50 3.4 nM) adrenoceptors [2]. Dexmedetomidine, while highly α2-selective, still shows a 1620:1 α2:α1 selectivity ratio, indicating residual α1 activity .

α1-adrenoceptor off-target activity functional selectivity

Secondary Target Profile: Tasipimidine's Lack of Off-Target Effects

Comprehensive receptor profiling of Tasipimidine indicated engagement of very few secondary targets, and importantly, no functional effects were observed at these sites [1]. This contrasts with clonidine, which binds with high affinity to imidazoline I1 receptors (Kd 4-15 nM) in addition to α2-ARs [2], contributing to its complex cardiovascular profile. Dexmedetomidine's secondary pharmacology includes activity at imidazoline receptors and potential interactions with other GPCRs at high concentrations [3].

receptor profiling secondary pharmacology safety

Oral Bioavailability and Pharmacokinetics in Target Species: Tasipimidine vs. Dexmedetomidine

Tasipimidine is orally active with a moderate bioavailability of 60% in fasted dogs, reaching peak plasma concentrations (Cmax ~5 ng/mL at 30 μg/kg) within 0.5–1.5 hours [1]. In contrast, dexmedetomidine exhibits poor oral bioavailability in humans (~16%) and is primarily administered intravenously or buccally [2]. Clonidine has high oral bioavailability (75–95%) but with lower α2A selectivity and a longer half-life (12–16 hours) leading to sustained hypotensive effects [3].

oral bioavailability pharmacokinetics veterinary medicine

In Vivo Behavioral Efficacy: Tasipimidine vs. Fadolmidine in a Direct Head-to-Head Study

In a direct comparative study, Tasipimidine (200 µg/kg s.c.) significantly prolonged ejaculation latency in fast-ejaculating male rats, whereas fadolmidine (3–100 µg/kg) had no effect on any sexual parameter, despite producing clear sedation at the highest dose [1]. The differential effect is attributed to Tasipimidine's central α2A-mediated activity, while fadolmidine's limited blood-brain barrier penetration restricts its CNS actions [2].

in vivo efficacy sexual behavior ejaculation latency

Validated Research and Industrial Application Scenarios for Tasipimidine


Veterinary Anxiety and Fear: A First-in-Class Oral Solution for Canine Situational Anxiety

Tasipimidine is the first oral α2-agonist approved for situational anxiety and fear in dogs (brand name Tessie). Its rapid absorption (Tmax 0.5–1.5 h) and moderate duration (up to 3 hours) make it suitable for acute, event-based anxiety (e.g., separation, noise phobia) [1]. The >100-fold α2A selectivity minimizes cardiovascular side effects compared to less selective alternatives, a critical advantage in veterinary practice [2].

Human Insomnia Research: Oral α2A Agonist in Clinical Development

Tasipimidine is currently in clinical trials for human insomnia, leveraging its central α2A-mediated sedative properties and oral bioavailability [1]. Its clean secondary pharmacology and moderate half-life (1.7 h in dogs) suggest a potentially favorable profile for sleep maintenance without next-day hangover, differentiating it from non-selective sedatives and longer-acting α2-agonists like clonidine [2].

Premature Ejaculation Research: Central α2-Adrenoceptor Modulation

Direct head-to-head studies demonstrate that Tasipimidine, but not fadolmidine, prolongs ejaculation latency in rats, highlighting the necessity of central α2A-engagement for this effect [1]. This positions Tasipimidine as a valuable tool compound for investigating central noradrenergic control of sexual behavior and as a potential lead for on-demand therapies for premature ejaculation.

Neuropharmacology Research: A Tool Compound for Studying α2A-Mediated CNS Effects

With its high α2A selectivity, oral activity, and well-characterized in vivo sedative profile (e.g., reduced acoustic startle reflex in rats, decreased spontaneous locomotor activity in mice) [1], Tasipimidine serves as an ideal reference agonist for dissecting α2A-subtype-specific functions in anxiety, arousal, and cognition. Its minimal off-target activity simplifies interpretation of behavioral and physiological outcomes [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tasipimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.